molecular formula C19H17FN4OS B2495640 N-[2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]ethyl]-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide CAS No. 2415564-43-9

N-[2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]ethyl]-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide

Cat. No. B2495640
CAS RN: 2415564-43-9
M. Wt: 368.43
InChI Key: FOAJESKJPPITRD-UHFFFAOYSA-N
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Description

The compound contains a pyridazine ring, which is a type of heterocycle that contains two adjacent nitrogen atoms . Pyridazine derivatives have been found to exhibit a wide range of pharmacological activities . The compound also contains a thiazole ring, which is a heterocyclic ring with one sulfur atom, one nitrogen atom, and three carbon atoms. The presence of a fluorophenyl group indicates that the compound may have unique physicochemical properties due to the electronegativity of fluorine.


Molecular Structure Analysis

The pyridazine ring is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity . These properties can be important in drug-target interactions .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Pyridazine derivatives have been found to exhibit a wide range of pharmacological activities , so the compound could potentially interact with a variety of biological targets.

properties

IUPAC Name

N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4OS/c20-14-6-4-12(5-7-14)19-22-15(11-26-19)8-9-21-18(25)17-10-13-2-1-3-16(13)23-24-17/h4-7,10-11H,1-3,8-9H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOAJESKJPPITRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=NN=C2C1)C(=O)NCCC3=CSC(=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide

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